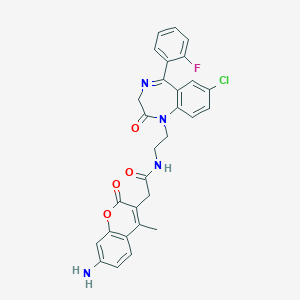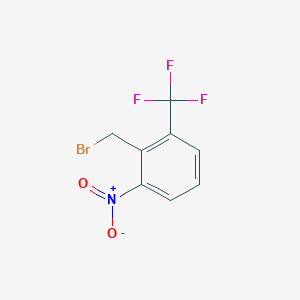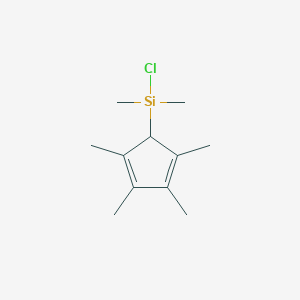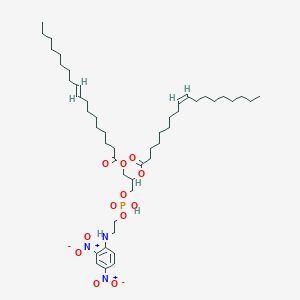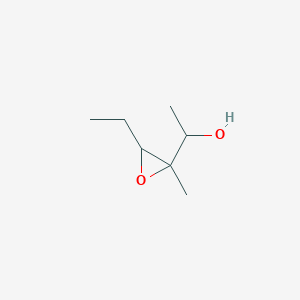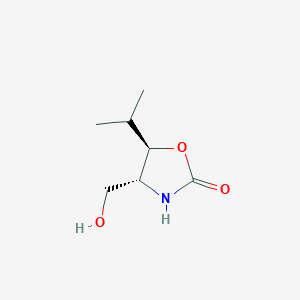
2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI) is a chemical compound that belongs to the class of oxazolidinones. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI) involves the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome and prevents the formation of the initiation complex, thereby inhibiting protein synthesis. This leads to the inhibition of bacterial growth and the eventual death of the bacteria.
Biochemische Und Physiologische Effekte
2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI) has been found to exhibit low toxicity and good bioavailability. It has been shown to be effective against a wide range of bacterial, viral, and fungal pathogens. It has also been found to exhibit anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI) is its broad-spectrum activity against a wide range of pathogens. It has also been found to exhibit low toxicity and good bioavailability. However, one of the main limitations of this compound is its high cost of synthesis, which can limit its use in large-scale applications.
Zukünftige Richtungen
There are several future directions for the study of 2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI). One potential direction is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of the compound's potential use in the treatment of cancer and other diseases. Additionally, further studies are needed to better understand the compound's mechanism of action and to identify potential drug targets.
Synthesemethoden
The synthesis of 2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI) involves the reaction of 4-isopropyl-2-oxazolidinone with formaldehyde in the presence of a base. The reaction proceeds through a Mannich-type reaction, and the resulting product is isolated through crystallization or chromatography. The purity of the product can be confirmed through spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI) has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antibacterial, antiviral, and antifungal properties. It has also been studied for its potential use in the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
(4R,5R)-4-(hydroxymethyl)-5-propan-2-yl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-4(2)6-5(3-9)8-7(10)11-6/h4-6,9H,3H2,1-2H3,(H,8,10)/t5-,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWAVIAAMJCPAG-PHDIDXHHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(NC(=O)O1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1[C@H](NC(=O)O1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone](/img/structure/B145403.png)
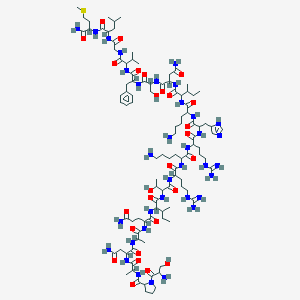
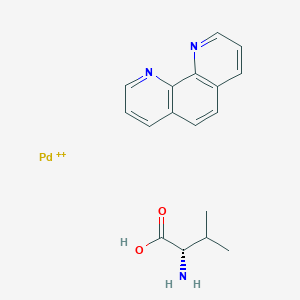
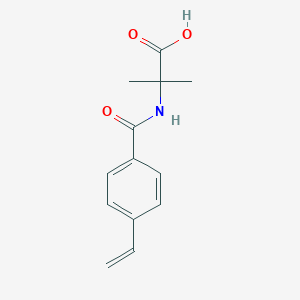
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B145414.png)
![2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]-](/img/structure/B145415.png)
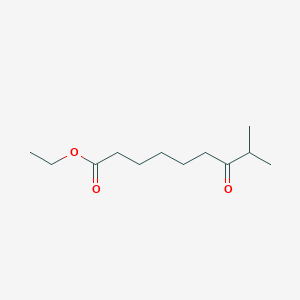
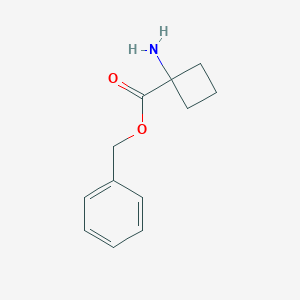
![1-Azabicyclo[3.1.1]heptane-5-carbaldehyde](/img/structure/B145422.png)
